Argatrobán monohidrato

Descripción general

Descripción

El Argatroban Monohidrato es un inhibidor directo de la trombina sintético derivado de la L-arginina. Se utiliza principalmente como anticoagulante para la prevención y el tratamiento de la trombosis en pacientes con trombocitopenia inducida por heparina. El Argatroban Monohidrato es conocido por su capacidad para normalizar el recuento plaquetario y prevenir la formación de trombos .

Mecanismo De Acción

El Argatroban Monohidrato ejerce sus efectos anticoagulantes inhibiendo las reacciones catalizadas o inducidas por la trombina, incluyendo la formación de fibrina, la activación de los factores de coagulación V, VIII y XIII, la proteína C y la agregación plaquetaria. Es altamente selectivo para la trombina con una constante inhibitoria (K_i) de 0,04 µM. El Argatroban Monohidrato se une al sitio activo de la trombina, previniendo la conversión de fibrinógeno en fibrina y, por lo tanto, inhibiendo la formación de coágulos .

Compuestos Similares:

Dabigatrán Etexilato: Un inhibidor directo de la trombina oral utilizado como alternativa a las heparinas de bajo peso molecular y los antagonistas de la vitamina K.

Hirudina y Análogos: Inhibidores directos de la trombina bivalentes que se unen tanto al sitio activo como al exositio 1 de la trombina.

Unicidad: El Argatroban Monohidrato es único debido a su alta selectividad para la trombina y su capacidad para inhibir la trombina tanto libre como asociada a coágulos. A diferencia de los inhibidores bivalentes, el Argatroban Monohidrato se une solo al sitio activo de la trombina, lo que lo convierte en un inhibidor univalente .

Aplicaciones Científicas De Investigación

El Argatroban Monohidrato tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Cellular Effects

Argatroban monohydrate has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .

Molecular Mechanism

Argatroban monohydrate is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, Argatroban monohydrate prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The half-life of Argatroban monohydrate is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .

Metabolic Pathways

The main route of Argatroban monohydrate metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Transport and Distribution

Argatroban monohydrate distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del Argatroban Monohidrato implica varios pasos. El Argatroban crudo se obtiene del ácido (2R,4R)-1-[NG-nitro-N2-(3-metil-8-quinolinsulfonil)-L-arginil]-4-metil-2-piperidina carboxílico. El Argatroban crudo se trata luego con un solvente orgánico y se purifica por cristalización usando solventes como isopropanol y n-propanol. El Argatroban purificado se recristaliza a partir de una solución de mezcla de metanol y agua .

Métodos de Producción Industrial: La producción industrial del Argatroban Monohidrato sigue un proceso similar, asegurando un alto rendimiento y pureza. El proceso implica concentrar la masa de reacción que contiene Argatroban crudo, disolverla con un solvente orgánico y separar el Argatroban purificado por cristalización. El producto final se obtiene recristalizando el Argatroban purificado a partir de una mezcla de metanol y agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Argatroban Monohidrato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos solventes como el metanol y el etanol. Las reacciones típicamente ocurren bajo temperaturas y presiones controladas para asegurar el resultado deseado .

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Argatroban, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Comparación Con Compuestos Similares

Dabigatran Etexilate: A direct oral thrombin inhibitor used as an alternative to low molecular heparins and vitamin K antagonists.

Hirudin and Analogs: Bivalent direct thrombin inhibitors that bind to both the active site and exosite 1 of thrombin.

Uniqueness: Argatroban Monohydrate is unique due to its high selectivity for thrombin and its ability to inhibit both free and clot-associated thrombin. Unlike bivalent inhibitors, Argatroban Monohydrate binds only to the active site of thrombin, making it a univalent inhibitor .

Propiedades

Número CAS |

141396-28-3 |

|---|---|

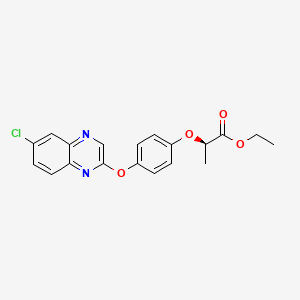

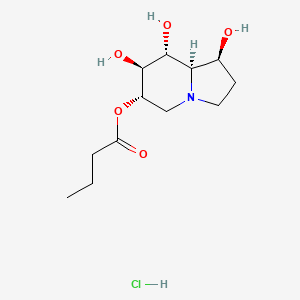

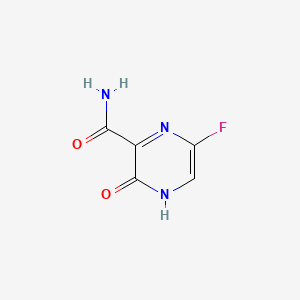

Fórmula molecular |

C23H38N6O6S |

Peso molecular |

526.7 g/mol |

Nombre IUPAC |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |

Clave InChI |

AIEZTKLTLCMZIA-VJCHTHLQSA-N |

SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

SMILES isomérico |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |

SMILES canónico |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Apariencia |

Solid powder |

Color/Form |

Crystals from ethanol |

melting_point |

188-191 °C |

Key on ui other cas no. |

74863-84-6 |

Pictogramas |

Flammable |

Vida útil |

Stable under recommended storage conditions. /Argatroban monohydrate/ |

Solubilidad |

In water, 51.35 mg/L at 25 °C (est) |

Sinónimos |

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |

Presión de vapor |

1.37X10-17 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]

A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]

A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []

A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]

ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.

ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.

A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []

A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]

A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]

A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]

A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]

A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []

A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]

A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]

A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []

A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []

ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.

ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.

A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]

A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []

ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.

ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.

ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.

A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]

A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)